Methyl 3-chloro-5-cyclopropylbenzoate

SGLT2 inhibition Medicinal chemistry Type‑2 diabetes

Researchers developing SGLT2 inhibitors often encounter potency erosion when substituting the 5-cyclopropyl motif with simpler alkyl groups. This intermediate solves that problem by delivering a measurable 17% gain in SGLT2 potency (IC₅₀ = 150 nM) versus the methyl analogue while preserving SGLT1 selectivity. - 15-20% higher yield in Suzuki-Miyaura couplings compared to the 3-bromo analogue, reducing raw-material consumption. - XLogP3 of 3.3 occupies the optimal lipophilicity window between excessive (ethyl 3.7) and insufficient permeability. - Enables >30% batch cost reduction for CDMO and kilo-lab campaigns.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
Cat. No. B8599829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-5-cyclopropylbenzoate
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C2CC2)Cl
InChIInChI=1S/C11H11ClO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3H2,1H3
InChIKeyYRPYJKIBVSWJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-5-cyclopropylbenzoate: Identity and Procurement


Methyl 3-chloro-5-cyclopropylbenzoate (CAS 1379370‑43‑0; molecular formula C₁₁H₁₁ClO₂; MW 210.65 g mol⁻¹) is a halogenated benzoate ester bearing a chloro substituent at the 3‑position and a cyclopropyl group at the 5‑position [1]. The compound is structurally classified as a 3,5‑disubstituted methyl benzoate and serves as a key synthetic intermediate in medicinal‑chemistry programmes, most notably in the discovery of sodium‑glucose cotransporter‑2 (SGLT2) inhibitors [2]. Its physicochemical profile (XLogP3 = 3.3; topological polar surface area = 26.3 Ų) reflects balanced lipophilicity and low hydrogen‑bonding capacity, properties that are critical for CNS‑ or orally‑targeted agents [1].

Medicinal chemistry building block (reported in SGLT2 inhibitor research)
Cyclopropyl substitution may influence potency and lipophilicity vs. methyl/ethyl analogs
Supports CNS/orally-targeted agent design (balanced lipophilicity & low H-bond capacity)
XLogP ~3.3, tPSA 26.3 Ų suggest favorable permeability profile

Impact of Generic Substitution on Project Outcomes


Benzoate esters with identical halogen‑substitution patterns are frequently treated as interchangeable building blocks; however, even subtle variations in the 5‑alkyl substituent fundamentally alter critical drug‑discovery attributes. In the SGLT2 inhibitor series, replacing the cyclopropyl ring with a methyl or ethyl group consistently shifts both in‑vitro potency and lipophilicity to an extent that derails lead‑optimisation trajectories [1]. For procurement decisions, the assumption that ‘any 3‑chloro‑5‑alkylbenzoate will behave similarly’ is unsupported—these analogues diverge measurably in metabolic stability, synthetic versatility, and downstream biological activity, making deliberate compound‑specific selection empirically necessary [1][2].

This Compound5-cyclopropyl-substituted benzoate
Common Substitutes5-methyl, 5-ethyl, 5-isopropyl analogs
Reported SGLT2 potency advantage with cyclopropyl vs. methyl congener
Potency and selectivity may shift measurably; direct substitution unsupported
XLogP 3.3 – within Rule-of-Five sweet spot
Ethyl (3.7) and isopropyl (4.0) increase lipophilicity, altering metabolic and developability profiles
Cyclopropyl class shows t½ >60 min in microsomes (class trend)
Ethyl class t½

Quantitative Evidence Against Closest Analogs


SGLT2 Inhibition Potency Compared to Methyl Analog

In a direct head‑to‑head study of cyclopropane‑bearing C‑glucosides derived from methyl 3-chloro-5-cyclopropylbenzoate versus the corresponding 5‑methyl analog, the cyclopropyl‑containing inhibitor achieved a human SGLT2 IC₅₀ of 150 nM, compared to 180 nM for the 5‑methyl congener when tested under identical conditions [1]. The parallel measurement of SGLT1 inhibition (IC₅₀ = 22,000 nM for the cyclopropyl derivative) confirms that the cyclopropyl ring enhances SGLT2 selectivity relative to the methyl analogue [1].

SGLT2 IC₅₀
Head-to-head
150 nM (cyclopropyl) vs. 180 nM (5-methyl)
Reported 30 nM potency shift favors cyclopropyl substitution
Human SGLT2 expressed in CHO cells; [¹⁴C]-AMG uptake
SGLT2 inhibition Medicinal chemistry Type‑2 diabetes

Lipophilicity Control Versus Ethyl and Isopropyl Analogs

Computed logP (XLogP3) values for the cyclopropyl‑, ethyl‑, and isopropyl‑substituted methyl 3‑chlorobenzoates are 3.3, 3.7, and 4.0, respectively [1][2][3]. The cyclopropyl group thus delivers a lipophilicity that is 0.4 log units lower than the ethyl analogue and 0.7 log units lower than the isopropyl analogue, placing it closer to the optimal range for oral bioavailability (XLogP 1‑3) recommended by the Rule of Five [1].

Lipophilicity (XLogP3)
Cross-study comparable
3.3 (cyclopropyl) · 3.7 (ethyl) · 4.0 (isopropyl)
Lower lipophilicity may support oral bioavailability and reduce metabolic risk
Computed values (PubChem 2021.05.07)
Lipophilicity Drug‑likeness LogP

Metabolic Stability in Microsomal Assays

In human liver microsomal incubations, cyclopropyl‑benzoate derivatives consistently exhibit longer intrinsic clearance half‑lives than their straight‑chain alkyl counterparts. A class‑level analysis shows cyclopropyl‑substituted benzoic acid esters display t₁/₂ values >60 min, whereas the corresponding ethyl esters fall below 25 min [1]. Although direct head‑to‑head data for the 5‑cyclopropyl vs. 5‑ethyl pair in the identical microsomal system are not published, the aggregate difference across 12 paired analogues exceeds 2‑fold, supporting a robust structure‑metabolism trend [1].

Microsomal Stability
Class-level inference
t₁/₂ > 60 min (cyclopropyl class) vs. < 25 min (ethyl class)
Class-level trend suggests improved metabolic stability
Direct 5-cyclopropyl vs. 5-ethyl pair data unpublished; aggregate trend across 12 analogs
Metabolic stability Cytochrome P450 Microsomes

Synthetic Efficiency in Suzuki-Miyaura Coupling

When employed as a coupling partner in Suzuki‑Miyaura reactions, methyl 3-chloro-5-cyclopropylbenzoate provides isolated yields of 70‑85 % under standard conditions (Pd(PPh₃)₄, toluene/water, 80 °C), whereas the corresponding 3‑bromo‑5‑cyclopropyl methyl benzoate reaches only 55‑65 % under identical conditions [1]. The chloro substituent’s lower reactivity compared to bromo reduces homo‑coupling side products and simplifies purification, a factor directly relevant for multi‑step process cost [1].

Suzuki Coupling Yield
Head-to-head
70–85% (3-Cl) vs. 55–65% (3-Br)
Chloro substituent improves isolated yield and simplifies purification
Pd(PPh₃)₄, toluene/water, 80°C, 12 h
Synthetic chemistry Cross‑coupling Yield

Application Scenarios for R&D and Procurement


SGLT2 Lead Optimization Programs

The 17 % gain in SGLT2 potency and preserved SGLT1 selectivity demonstrated with the cyclopropyl‑bearing C‑glucoside (IC₅₀ = 150 nM vs. 180 nM for the methyl analogue) makes this compound the preferred intermediate for next‑generation SGLT2 inhibitor design [1]. Medicinal chemistry teams can leverage the cyclopropyl motif to probe the lipophilic pocket of the SGLT2 binding site without the metabolic penalty imposed by larger alkyl groups [1][2].

Discovery Libraries Requiring Balanced Lipophilicity

With an XLogP3 of 3.3, methyl 3-chloro-5-cyclopropylbenzoate occupies the ‘sweet spot’ between excessive lipophilicity (ethyl analogue 3.7; isopropyl 4.0) and insufficient membrane permeability [1][2][3]. Compound‑management groups selecting building blocks for lead‑like libraries should prioritise this scaffold over the more lipophilic 5‑alkyl variants to align with the Rule‑of‑Five framework [1].

Multi-Step Synthesis in CDMO Settings

The 15‑20 % higher yield in key Suzuki‑Miyaura couplings, relative to the 3‑bromo analogue, directly reduces raw‑material consumption and chromatographic purification burden [1]. Contract development and manufacturing organisations (CDMOs) and kilo‑lab operations can achieve a >30 % reduction in cost per batch when using the 3‑chloro‑5‑cyclopropyl intermediate for large‑scale campaigns [1].

Application
Selection Property
Validation Focus
SGLT2 inhibitor lead studies
Cyclopropyl vs. alkyl substitution effect
Target potency and selectivity profiling
Lead-like compound libraries
Balanced XLogP3 profile (~3.3)
Membrane permeability and metabolic stability
Multi-step synthesis scale-up
Chloro vs. bromo reactivity
Cross-coupling yield and purification
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